molecular formula C6H9N3 B573187 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine CAS No. 185796-64-9

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine

Cat. No.: B573187
CAS No.: 185796-64-9
M. Wt: 123.159
InChI Key: RNQMYFYTUSXCRX-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This reaction yields 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be further modified to introduce various substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale-up production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

Major products formed from these reactions include various substituted derivatives, such as nitro, amino, and azido derivatives, which can be further utilized in different applications .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine exhibit potent anti-inflammatory and analgesic effects. A study highlighted the synthesis of 3-aroyl derivatives of this compound that demonstrated significant efficacy in reducing pain and inflammation with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

CompoundActivitySide Effects
3-aroyl derivativeAnti-inflammatoryMinimal gastric disturbances

Adrenoceptor Modulation

Another critical application is its role as a selective partial agonist for the α1A adrenoceptor. This property suggests potential uses in treating conditions such as hypertension and other cardiovascular diseases . The selectivity for the α1A subtype may lead to fewer cardiovascular side effects compared to non-selective adrenoceptor agonists.

Necroptosis Inhibition

Recent studies have explored the potential of this compound derivatives as necroptosis inhibitors. Necroptosis is a form of programmed cell death associated with various inflammatory diseases and cancers. Compounds derived from this structure have shown promising results in inhibiting necroptosis by targeting receptor-interacting protein kinase 1 (RIPK1), indicating their potential in cancer therapy and neurodegenerative disease management .

Case Study 1: Anti-inflammatory Effects

In a controlled animal study, the administration of a specific derivative of this compound demonstrated significant reductions in carrageenan-induced paw edema. The results indicated a marked decrease in inflammation with minimal toxicity observed during the study period .

Case Study 2: Adrenoceptor Agonism

A series of compounds based on this structure were tested for their ability to modulate α1A adrenoceptors. The results showed that these compounds could effectively lower blood pressure in hypertensive animal models while maintaining heart rate stability .

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. This inhibition can lead to anti-necroptotic effects, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
  • 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • 2-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts .

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its interactions with various biological targets, particularly in the context of cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C6H9N3
  • CAS Number : 185796-64-9
  • IUPAC Name : this compound

This bicyclic compound features a pyrrole and imidazole ring system, which is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound as a selective inhibitor of WDR5 (WD repeat domain 5), a protein implicated in various cancers, including mixed lineage leukemia.

  • Mechanism of Action : The compound binds to the WIN-site within WDR5 with a high affinity (dissociation constants < 10 nM) and exhibits micromolar activity against acute myeloid leukemia (AML) cell lines .
    • Binding Affinity : The binding interactions were characterized using NMR and X-ray crystallography, confirming the deep engagement of the cyclic imidazole group within the central S2 pocket of WDR5 .
  • Cellular Effects : In vitro studies indicated that this compound could inhibit cell proliferation in AML models, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Various derivatives of pyrrole-based compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
    • Comparison with Controls : The activity was notably more potent than traditional antibiotics like ciprofloxacin, which had an MIC value of 2 µg/mL against both pathogens .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathogenIC50/MIC ValuesReference
AnticancerWDR5 (AML Cell Lines)< 10 nM
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL

Case Studies

A notable case study involved the optimization of derivatives based on the this compound scaffold:

  • Researchers employed structure-based design to enhance potency against WDR5 while minimizing side effects. This led to the identification of several lead compounds that demonstrated improved ligand efficiency and selectivity .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-1-3-9-4-2-8-6(5)9/h2,4-5H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQMYFYTUSXCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250503
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185796-64-9
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185796-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine
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